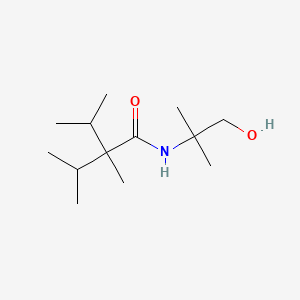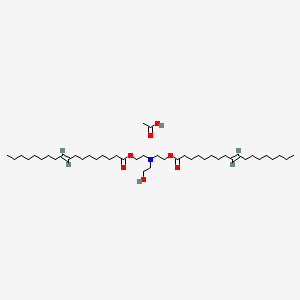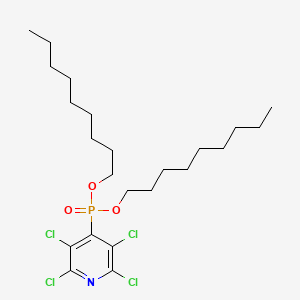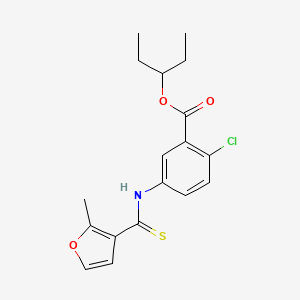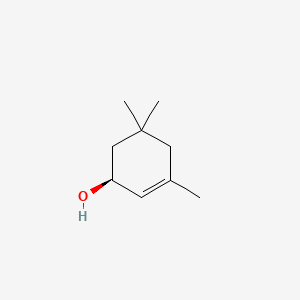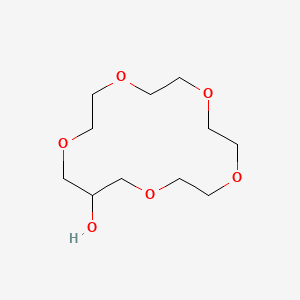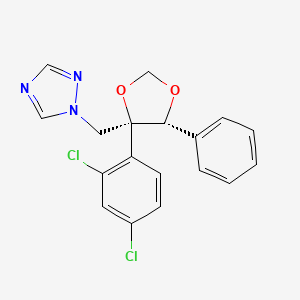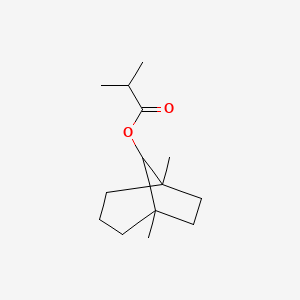
1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 276-977-4, also known as 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its unique structural properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves a three-step procedure:
Friedel–Crafts Acylation: This step involves the acylation of naphthalene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The intermediate product undergoes demethylation to remove the methyl groups.
Nucleophilic Reaction with Epichlorohydrin: The final step involves a nucleophilic reaction with epichlorohydrin to form the diglycidyl ether derivative.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
科学研究应用
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
- 1,5-bis(4-chlorobenzoyl)-2,6-diglycidyl ether naphthalene
- 1,5-bis(4-bromobenzoyl)-2,6-diglycidyl ether naphthalene
- 1,5-bis(4-methylbenzoyl)-2,6-diglycidyl ether naphthalene
Uniqueness
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for various applications compared to its analogs .
属性
CAS 编号 |
72903-10-7 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)11(15)16-12-13(3)6-5-7-14(12,4)9-8-13/h10,12H,5-9H2,1-4H3 |
InChI 键 |
KHQBRKIBDIDREL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1C2(CCCC1(CC2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





